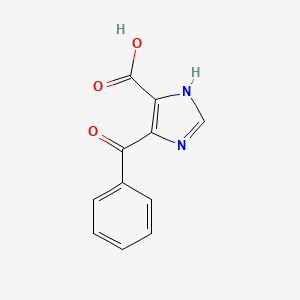

4-benzoyl-1H-imidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzoyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMLPKHBEYBLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Benzoyl 1h Imidazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations such as esterification, amidation, and the formation of more reactive acyl derivatives.

Esterification Reactions and Ester Hydrolysis

Esterification:

The conversion of 4-benzoyl-1H-imidazole-5-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Another effective method for esterification involves the use of imidazole (B134444) carbamates. These reagents can convert a wide range of carboxylic acids into their ester or amide forms in high yields under mild conditions. amazonaws.com While specific examples for this compound are not prevalent in the literature, the general applicability of these methods suggests they would be effective.

| Reactant (Alcohol) | Catalyst/Reagent | Reaction Conditions | Product |

| Methanol (B129727) | H₂SO₄ (catalytic) | Reflux | Methyl 4-benzoyl-1H-imidazole-5-carboxylate |

| Ethanol (B145695) | TsOH (catalytic) | Reflux, Dean-Stark trap | Ethyl 4-benzoyl-1H-imidazole-5-carboxylate |

| Isopropanol | Isopropyl 1-imidazolecarboxylate | Not specified | Isopropyl 4-benzoyl-1H-imidazole-5-carboxylate |

Ester Hydrolysis:

The reverse reaction, the hydrolysis of esters of this compound back to the parent carboxylic acid, can be accomplished under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the microscopic reverse of the Fischer esterification. youtube.com The ester is heated with a dilute aqueous acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and the alcohol. youtube.com Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid. In the synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids, the corresponding ethyl esters were successfully hydrolyzed using sodium hydroxide in a mixture of ethanol and water at reflux. mdpi.com

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound allows for the formation of amides through reaction with primary or secondary amines. Direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are typically employed to activate the carboxylic acid. fishersci.co.uk

A wide array of modern coupling reagents are available for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species in situ, which is then readily attacked by the amine to form the amide bond. uni-kiel.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these coupling reagents to suppress side reactions and minimize racemization when working with chiral amines. sigmaaldrich.com

For instance, in the synthesis of peptide-like macrocycles containing an imidazole-4,5-dicarboxylic acid scaffold, EDC was used as the coupling reagent with 4-(dimethylamino)pyridine (DMAP) in dichloromethane. nih.gov Similarly, the synthesis of imidazole-4,5-dicarboxamides has been extensively studied, demonstrating the feasibility of forming amide bonds from imidazole carboxylic acids. nih.gov

| Amine | Coupling Reagent | Additive | Solvent | Product |

| Benzylamine | EDC | HOBt | DMF | N-benzyl-4-benzoyl-1H-imidazole-5-carboxamide |

| Piperidine | PyBOP | DIEA | CH₂Cl₂ | (4-benzoyl-1H-imidazol-5-yl)(piperdin-1-yl)methanone |

| Glycine methyl ester | HATU | DIEA | DMF | Methyl N-(4-benzoyl-1H-imidazole-5-carbonyl)glycinate |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. While many carboxylic acids can be decarboxylated under thermal conditions, the stability of the resulting carbanion intermediate is a key factor. For aromatic and heteroaromatic carboxylic acids, decarboxylation often requires high temperatures or the presence of a catalyst.

Formation of Acid Halides and Anhydrides

Acid Halides:

The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly electrophilic species that is a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives. libretexts.org For example, 4-substituted benzoyl chlorides have been synthesized by reacting the corresponding benzoic acid with an excess of oxalyl chloride. orgsyn.org

Anhydrides:

Acid anhydrides can be formed from carboxylic acids through various methods. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures. libretexts.org A more common laboratory-scale synthesis involves the reaction of an acid chloride with a carboxylate salt. nih.gov Alternatively, activating agents like carbodiimides can facilitate the formation of anhydrides from carboxylic acids. peptide.com

Transformations Involving the Imidazole Ring Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, one of which is a pyrrole-like nitrogen (N-1) and the other an imine-like or pyridine-like nitrogen (N-3). The N-1 nitrogen bears a proton and can be deprotonated to form an imidazolate anion, which is a potent nucleophile. Both nitrogen atoms can potentially undergo alkylation and acylation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation:

The alkylation of the imidazole ring can lead to the formation of either N-1 or N-3 substituted products, or a mixture of both, depending on the reaction conditions and the nature of the substituents on the ring. The N-alkylation of imidazoles is a well-established transformation, often carried out by treating the imidazole with an alkyl halide in the presence of a base. beilstein-journals.org The base deprotonates the N-1 nitrogen, and the resulting anion then acts as a nucleophile. In the synthesis of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, alkylation with benzyl (B1604629) halides was studied, providing insight into the regioselectivity of such reactions on substituted imidazoles. researchgate.net

N-Acylation:

N-acylation of the imidazole ring can be achieved using acylating agents such as acyl chlorides or anhydrides. In the synthesis of 2-aryl-4-benzoyl-imidazoles, the imidazole nitrogen was protected with a phenylsulfonyl group by reaction with phenylsulfonyl chloride and sodium hydride. nih.gov This demonstrates that the imidazole nitrogen in a benzoylated imidazole system is sufficiently nucleophilic to react with an acylating agent. nih.gov The choice of acylating agent and reaction conditions can influence the stability of the resulting N-acyl imidazole, which can sometimes be reactive intermediates themselves. organic-chemistry.org

| Reaction Type | Reagent | Base | Solvent | Product (Illustrative) |

| N-Alkylation | Methyl iodide | K₂CO₃ | Acetone | 1-Methyl-4-benzoyl-1H-imidazole-5-carboxylic acid and 3-Methyl-4-benzoyl-3H-imidazole-5-carboxylic acid |

| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-4-benzoyl-1H-imidazole-5-carboxylic acid |

| N-Sulfonylation | Phenylsulfonyl chloride | NaH | THF | 1-(Phenylsulfonyl)-4-benzoyl-1H-imidazole-5-carboxylic acid |

Protonation Equilibria and Salt Formation (e.g., Imidazolium (B1220033) Carboxylates)

The imidazole ring of this compound contains two nitrogen atoms, one of which is a basic pyridinium-like nitrogen that can be protonated, and the other is a pyrrole-like nitrogen that is generally non-basic. The presence of the carboxylic acid group introduces an acidic proton. This combination of acidic and basic centers allows for complex protonation equilibria.

In solution, the molecule can exist in various protonated and deprotonated states depending on the pH. The pyridinium-like nitrogen can accept a proton to form an imidazolium cation, while the carboxylic acid can lose a proton to form a carboxylate anion. This dual nature can lead to the formation of zwitterionic species, particularly in the solid state or at the isoelectric point in solution.

Table 1: Potential Protonation States of this compound

| pH Range | Dominant Species | Description |

| Acidic (low pH) | Cationic | Both the imidazole nitrogen and the carboxylic acid are protonated. |

| Near-neutral | Zwitterionic/Neutral | The carboxylic acid is deprotonated (carboxylate), and the imidazole nitrogen is protonated (imidazolium), or both are in their neutral forms. |

| Basic (high pH) | Anionic | The carboxylic acid is deprotonated, and the imidazole ring is in its neutral form. |

This table is illustrative and based on the general behavior of amino acids and imidazole-containing compounds.

Hydrogen Bonding Interactions Involving Imidazole Nitrogen

The imidazole moiety is a potent hydrogen bond donor (the N-H group) and acceptor (the pyridinium-like nitrogen). These characteristics are central to the supramolecular chemistry of this compound, governing its crystal packing and interactions in solution.

In the solid state, it is anticipated that extensive intermolecular hydrogen bonding occurs. The N-H of the imidazole can form a hydrogen bond with the pyridinium-like nitrogen of an adjacent molecule, leading to the formation of chains or more complex networks. bldpharm.com Furthermore, the carboxylic acid group is also a strong hydrogen bond donor and acceptor. This allows for a variety of hydrogen bonding motifs, including:

Imidazole-Imidazole: N-H···N interactions forming chains or dimers.

Carboxylic Acid Dimers: O-H···O interactions between two carboxylic acid groups.

Imidazole-Carboxylic Acid: N-H···O and O-H···N interactions.

The benzoyl group's carbonyl oxygen can also act as a hydrogen bond acceptor. While a specific crystal structure for this compound is not available, studies on related imidazole carboxylic acid derivatives confirm the prevalence of such hydrogen-bonding networks, which are crucial in stabilizing the crystal lattice. nih.govmedcraveonline.commdpi.com

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

| Imidazole N-H | Imidazole N | Intermolecular |

| Imidazole N-H | Carboxylate O | Intermolecular |

| Carboxylic Acid O-H | Imidazole N | Intermolecular |

| Carboxylic Acid O-H | Carboxylate O | Intermolecular (Dimer) |

| Carboxylic Acid O-H | Benzoyl C=O | Intermolecular |

This table outlines plausible hydrogen bonding interactions based on the functional groups present.

Reactivity of the Benzoyl Group

Carbonyl Reactivity and Derivatization

The carbonyl group of the benzoyl moiety is an electrophilic center and can undergo nucleophilic attack. This reactivity allows for a range of derivatization reactions, similar to those of other aromatic ketones. However, the reactivity may be influenced by the electronic effects of the substituted imidazole ring.

Common derivatization reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzylic alcohol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Formation of Imines and Related Derivatives: Reaction with primary amines can lead to the formation of imines (Schiff bases). Reactions with other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazines can yield oximes and hydrazones, respectively.

The synthesis of related 2-aryl-4-benzoyl-imidazoles often involves the introduction of the benzoyl group via Friedel-Crafts acylation, highlighting the reactivity of the imidazole ring towards electrophilic substitution at the carbon atom, which subsequently bears the benzoyl group. nih.gov

Aromatic Ring Functionalization

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group is a deactivating and meta-directing group. Therefore, electrophilic attack will preferentially occur at the meta-positions of the phenyl ring.

Typical electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield the 3-nitrobenzoyl derivative.

Halogenation: Introduction of a halogen (e.g., Br, Cl) at the meta-position can be achieved using a Lewis acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid would lead to the formation of the 3-sulfonic acid derivative.

Friedel-Crafts Reactions: Due to the deactivating nature of the carbonyl group, Friedel-Crafts alkylation and acylation on the benzoyl ring are generally difficult to achieve under standard conditions.

Nucleophilic aromatic substitution on the benzoyl ring is also a possibility, particularly if there are strong electron-withdrawing groups present on the ring and a good leaving group. However, this is generally less common than electrophilic substitution for this type of system.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically for reactions involving this compound are not extensively reported in the literature. However, the mechanisms of its reactions can be inferred from the well-established principles of organic chemistry and studies on analogous systems.

For instance, the formation of imidazolium carboxylates would proceed through a standard acid-base proton transfer. The mechanism of electrophilic substitution on the benzoyl ring would follow the classical arenium ion pathway, where the electrophile attacks the aromatic ring to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity.

In the synthesis of related benzoyl-imidazoles, mechanistic considerations often revolve around the regioselectivity of the substitution on the imidazole ring. The synthesis of 2-aryl-4-benzoyl-imidazoles, for example, involves the protection of one of the imidazole nitrogens to direct the subsequent benzoylation to the C4 position. nih.gov The mechanism of such directed metallation-acylation reactions is a key area of investigation in the synthesis of complex imidazole derivatives.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide a detailed picture of the molecule's structure, bonding, and electronic properties, going far beyond simple confirmation of its identity.

High-resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons within the 4-benzoyl-1H-imidazole-5-carboxylic acid molecule. The chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing effects of the benzoyl and carboxylic acid groups and the aromatic nature of the imidazole (B134444) and phenyl rings.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the imidazole ring proton, the protons of the phenyl ring, the N-H proton of the imidazole, and the acidic proton of the carboxylic acid. The imidazole C2-H proton would likely appear as a singlet in the downfield region, typically around 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The protons of the benzoyl group's phenyl ring would present as a complex multiplet system between 7.4 and 7.8 ppm. The N-H proton of the imidazole ring is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but typically appearing far downfield (>12 ppm). Similarly, the carboxylic acid proton will also be a broad singlet at a very downfield position, often above 12 ppm. medcraveonline.com

¹³C NMR Spectroscopy: The carbon spectrum would provide further structural confirmation. The carbonyl carbon of the benzoyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of 185-195 ppm. The carboxylic acid carbonyl carbon would also be downfield, but generally at a slightly lower chemical shift than the ketone, around 165-175 ppm. medcraveonline.com The carbons of the imidazole ring would appear in the aromatic region, with their precise shifts influenced by the positions of the substituents. The C4 and C5 carbons, being directly attached to the electron-withdrawing groups, would be significantly deshielded.

Conformational Dynamics: The rotational freedom around the C4-C(O) bond of the benzoyl group and the C5-C(O)OH bond of the carboxylic acid group can lead to different conformational isomers. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. However, variable-temperature NMR studies could potentially reveal the presence of different conformers by showing decoalescence of signals at lower temperatures. The orientation of the benzoyl group relative to the imidazole ring is of particular interest, as steric hindrance could favor a non-planar arrangement. This twisting would affect the conjugation between the two ring systems, which could be probed by observing changes in the chemical shifts of the respective ring protons and carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Imidazole C2-H | 8.0 - 8.5 | ~140 | s |

| Imidazole N-H | >12 | - | br s |

| Carboxylic Acid O-H | >12 | - | br s |

| Benzoyl Phenyl (ortho) | 7.7 - 7.9 | ~130 | m |

| Benzoyl Phenyl (meta) | 7.4 - 7.6 | ~129 | m |

| Benzoyl Phenyl (para) | 7.5 - 7.7 | ~134 | m |

| Benzoyl C=O | - | 185 - 195 | - |

| Carboxylic Acid C=O | - | 165 - 175 | - |

| Imidazole C4 | - | ~138 | - |

| Imidazole C5 | - | ~125 | - |

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the carbonyl and hydroxyl groups. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. vscht.czlibretexts.org The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. vscht.cz The benzoyl group's C=O stretch is expected at a lower frequency, typically 1650-1670 cm⁻¹, due to conjugation with the phenyl and imidazole rings. vscht.cz The N-H stretching of the imidazole ring would likely be observed as a broad band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. vscht.czresearchgate.net

Table 2: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Imidazole | N-H stretch | 3100 - 3300 | Medium, Broad |

| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium to Weak |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Benzoyl Ketone | C=O stretch | 1650 - 1670 | Strong |

| Aromatic Rings | C=C and C=N stretch | 1400 - 1600 | Medium to Strong |

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula (C₁₁H₈N₂O₃). The fragmentation pattern observed in the mass spectrum gives valuable insights into the molecule's structure and the relative stability of its fragments.

Fragmentation Pathways: Upon electron ionization (EI), the molecular ion peak [M]⁺ would be expected. A common fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the loss of the phenyl group (C₆H₅•) to form a stable acylium ion, or the loss of the benzoyl group (C₆H₅CO•) itself. For carboxylic acids, characteristic fragmentations include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). miamioh.eduyoutube.com Another prominent fragmentation would likely be the loss of a water molecule (H₂O, M-18), especially from the carboxylic acid group. The imidazole ring itself is relatively stable, but cleavage of the substituents is expected. nih.gov

A plausible fragmentation pathway could start with the loss of CO₂ from the carboxylic acid group, followed by further fragmentation of the benzoyl moiety. The exact fragmentation pattern would help to confirm the connectivity of the different functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions in the UV region due to π→π* transitions within the conjugated system formed by the imidazole and benzoyl groups. The presence of the phenyl and imidazole rings, along with the carbonyl groups, creates an extended π-system.

One would anticipate strong absorption bands likely below 300 nm corresponding to the π→π* transitions of the aromatic systems. The benzoyl group itself has a characteristic n→π* transition, which is typically weaker and may be observed as a shoulder on the more intense π→π* bands. The exact position and intensity of these bands would be sensitive to the solvent polarity and the conformation of the molecule, particularly the dihedral angle between the imidazole and phenyl rings, which affects the degree of conjugation. tandfonline.comresearchgate.netsemanticscholar.org For similar phenyl-imidazole derivatives, absorption peaks are often observed in the 340-470 nm range, which can be attributed to π→π* transitions. researchgate.netsemanticscholar.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This would unequivocally establish the conformation of the benzoyl group relative to the imidazole ring.

Based on the structures of similar imidazole and carboxylic acid-containing molecules, it is highly probable that this compound would crystallize in a centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would be dominated by intermolecular hydrogen bonding. The carboxylic acid groups are very likely to form hydrogen-bonded dimers with neighboring molecules. researchgate.net Furthermore, the N-H group of the imidazole ring and the remaining nitrogen atom can act as hydrogen bond donors and acceptors, respectively, leading to the formation of an extended hydrogen-bonding network. Pi-stacking interactions between the aromatic rings of adjacent molecules would also likely play a role in stabilizing the crystal lattice.

The unit cell parameters (a, b, c, α, β, γ) would be specific to the particular crystalline form obtained. Without experimental data, these parameters cannot be predicted. However, the analysis of the crystal structures of analogous compounds provides a strong indication of the types of intermolecular interactions that would govern the solid-state assembly of this compound.

Molecular Geometry and Conformation in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data, such as from X-ray crystallography, for this compound. Consequently, detailed information regarding its precise bond lengths, bond angles, and dihedral angles in the solid state is not available in published research. The conformation, which describes the relative orientation of the benzoyl and carboxylic acid groups with respect to the imidazole ring, remains undetermined experimentally.

Supramolecular Assembly and Packing Motifs

There is no published research detailing the supramolecular assembly or crystal packing motifs for this compound. Analysis of crystal structures for related imidazole and carboxylic acid-containing molecules often reveals complex networks of non-covalent interactions that dictate the packing in the solid state. However, without experimental crystallographic data for the title compound, any discussion of its specific packing motifs would be speculative.

Elucidation of Intermolecular Hydrogen Bonding Networks

Specific studies elucidating the intermolecular hydrogen bonding networks in crystalline this compound have not been reported. Generally, the presence of a carboxylic acid group and an N-H group on the imidazole ring provides potent hydrogen bond donors, while the carbonyl oxygen, the carboxylic acid oxygen, and the imidazole nitrogen atoms can act as acceptors. This functionality suggests a high potential for the formation of extensive hydrogen-bonding networks, which are common in the crystal structures of similar compounds. mdpi.com However, the precise nature of these networks for the title compound is unknown.

Polymorphism and Co-crystallization Studies

There are no available studies on the polymorphism or co-crystallization of this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, and co-crystallization involves crystallizing a compound with another distinct molecule. While imidazole and carboxylic acid moieties are known to participate in the formation of co-crystals with other molecules, no such research has been published specifically for this compound. nih.gov

Solution-State Conformational Studies (e.g., by NMR, CD)

Detailed solution-state conformational studies of this compound using methods such as Nuclear Magnetic Resonance (NMR) or Circular Dichroism (CD) spectroscopy are not present in the scientific literature. Such studies would be necessary to determine the preferred three-dimensional structure and dynamic behavior of the molecule in solution.

Isomeric Forms and Tautomerism (e.g., 1H- vs. 3H-imidazole forms)

The 1H-imidazole ring of this compound can exhibit annular tautomerism. This is a form of prototropic tautomerism where a proton can move between the two nitrogen atoms of the imidazole ring.

For this compound, the proton on the nitrogen at position 1 (the 1H-form, also denoted as this compound) can migrate to the nitrogen at position 3, resulting in the 3H-tautomer (4-benzoyl-3H-imidazole-5-carboxylic acid). In solution, these two tautomers are expected to exist in a dynamic equilibrium. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. consensus.app The presence of bulky benzoyl and carboxylic acid substituents at positions 4 and 5 respectively may influence the relative stability of the two tautomeric forms. Density functional theory (DFT) and NMR studies on other substituted imidazoles have been used to investigate these equilibria. nih.gov However, specific experimental or computational studies quantifying the tautomeric populations for this compound have not been found.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on This compound are not available. Research providing specific data for the quantum chemical calculations, molecular modeling, and simulations as requested in the outline does not appear to have been published.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and analysis for the following sections concerning this specific compound:

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

Conformational Analysis and Potential Energy Surfaces

While computational studies have been conducted on related imidazole (B134444), benzimidazole (B57391), and pyrazole (B372694) derivatives, the specific energetic values, spectroscopic predictions, molecular orbital data, and potential energy surfaces for 4-benzoyl-1H-imidazole-5-carboxylic acid are not present in the current body of research.

Intermolecular Interaction Analysis

The structure of this compound features multiple sites capable of participating in hydrogen bonds (H-bonds), which are critical to its structure, properties, and interactions with other molecules. The primary H-bond donors are the acidic proton of the carboxylic acid (-COOH) and the proton on the imidazole nitrogen (N-H). The acceptors include the pyrrolic nitrogen of the imidazole ring, the carbonyl oxygen of the benzoyl group, and both oxygens of the carboxylic acid. rsc.orgrsc.org

These sites allow for a rich variety of H-bonding motifs:

Intermolecular Dimers: Carboxylic acids are well-known to form highly stable centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. This is a highly probable interaction for this compound in the solid state or in non-polar solvents.

Chains and Networks: The imidazole N-H donor and the pyrrolic nitrogen acceptor can form linear chains (N-H···N), a motif observed in solid-state imidazole. rsc.org This, combined with the carboxylic acid interactions, can lead to the formation of extended two- or three-dimensional H-bonded networks. nih.gov

Intramolecular Bonds: Depending on the rotational conformation around the imidazole-benzoyl bond, a weaker intramolecular H-bond could potentially form between the carboxylic acid's O-H group and the benzoyl's carbonyl oxygen.

| Potential Hydrogen Bond | Type | Donor | Acceptor | Expected Strength |

| Carboxylic Acid Dimer | Intermolecular | -COOH | C=O (carboxyl) | Strong |

| Imidazole Chain | Intermolecular | N-H | N (imidazole) | Moderate-Strong |

| Acid-Imidazole | Intermolecular | -COOH | N (imidazole) | Strong |

| Acid-Benzoyl | Inter/Intramolecular | -COOH | C=O (benzoyl) | Moderate |

| Imidazole-Water | Intermolecular | N-H | H₂O | Moderate |

| Acid-Water | Intermolecular | -COOH | H₂O | Strong |

In addition to hydrogen bonding, the two aromatic systems in this compound—the phenyl ring of the benzoyl group and the imidazole ring—give rise to significant non-covalent π-stacking interactions. libretexts.org These interactions are crucial for understanding the molecule's conformation, aggregation, and binding to biological targets like proteins and nucleic acids.

Computational studies have mapped the potential energy landscapes for the stacking of various heteroaromatic rings. nih.govacs.org The interaction is not simply a parallel "sandwiching" of the rings; the most stable configuration is often a parallel-displaced or T-shaped geometry. This preference is driven by the minimization of electrostatic repulsion between the electron clouds of the rings. nih.gov

Intramolecular π-Stacking: A "folded" conformation of this compound could allow for an interaction between the electron-rich benzoyl ring and the imidazole ring. The precise geometry and strength would depend on the electronic character of both rings.

Intermolecular π-Stacking: In crystals or aggregates, molecules can stack on top of one another, aligning their aromatic systems. These interactions can involve benzoyl-benzoyl, imidazole-imidazole, or benzoyl-imidazole pairings. The presence of heteroatoms (nitrogen) in the imidazole ring creates a dipole moment that strongly influences the preferred orientation of stacking, with interaction energies being highly dependent on the relative geometry. acs.orgresearchgate.net

DFT calculations are the primary tool for quantifying these weak interactions, with interaction energies for single heteroaromatic-aromatic pairs typically falling in the range of 2-5 kcal/mol, comparable in strength to a moderate hydrogen bond. nih.gov

Reaction Pathway Simulations and Transition State Identification

Computational chemistry provides essential tools for elucidating reaction mechanisms by mapping the entire energy landscape of a chemical transformation. While specific reaction pathway simulations for this compound were not identified in the reviewed literature, the principles can be applied to predict its reactivity. Key reactions would involve the carboxylic acid group (e.g., esterification, amide formation) or the imidazole ring (e.g., acylation, alkylation).

A typical computational study of a reaction pathway involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy geometries using methods like DFT.

Transition State (TS) Location: A transition state represents the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate this first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum (reactant, product) has all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products on the energy surface.

For example, in the hydrolysis of an ester of this compound, simulations could distinguish between a stepwise mechanism (involving a tetrahedral intermediate) and a concerted mechanism by locating the relevant transition states and intermediates and calculating their relative energies. researchgate.net Similarly, the chemistry of N-acyl imidazoles, which are reactive intermediates, has been explored as they can act as effective acyl donors in subsequent reactions. kyoto-u.ac.jpnih.gov Computational simulations could model the formation of such an intermediate and its subsequent reaction, providing activation energies that predict reaction rates and feasibility.

Applications in Coordination Chemistry and Materials Science

Ligand Design for Metal Complexation

The molecular structure of 4-benzoyl-1H-imidazole-5-carboxylic acid features key functional groups that make it a promising candidate for a ligand in coordination chemistry. The imidazole (B134444) ring provides nitrogen atoms that can act as Lewis bases, donating electron pairs to a metal center. Simultaneously, the carboxylate group offers oxygen donors. This bifunctional nature allows for the formation of stable chelate rings with metal ions, a fundamental aspect of ligand design for creating complex metal-based architectures.

While no specific MOFs or coordination polymers based on this compound have been reported in the surveyed literature, its structural motifs are highly relevant to this field. Imidazole and its derivatives are principal components in the synthesis of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs. The nitrogen atoms of the imidazole ring can bridge metal ions, forming extended networks.

The presence of both a carboxylate group and an imidazole ring suggests that this compound could act as a versatile linker in the self-assembly of coordination polymers. The synthesis of such materials typically involves the reaction of the organic ligand with a metal salt under solvothermal conditions. The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks, depending on the coordination preferences of the metal ion and the geometry of the ligand.

Table 1: Potential Metal Ions for MOF and Coordination Polymer Synthesis with Imidazole-Carboxylate Ligands

| Metal Ion | Common Coordination Numbers | Potential for MOF/CP Formation |

|---|---|---|

| Zinc(II) | 4, 6 | High; frequently used in ZIFs and other frameworks. |

| Copper(II) | 4, 5, 6 | High; known to form a wide variety of coordination polymer structures. |

| Cobalt(II) | 4, 6 | High; often used for its magnetic and catalytic properties in MOFs. |

| Cadmium(II) | 6, 7, 8 | High; tends to form high-dimensional frameworks. |

This table is based on general principles of coordination chemistry and does not represent experimental data for this compound.

Based on analogous compounds, this compound can be expected to exhibit a variety of coordination modes. The imidazole ring can coordinate to a metal center through one of its nitrogen atoms. The carboxylic acid group, upon deprotonation to a carboxylate, can coordinate in several ways:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom binds to a different metal center, linking them together.

The combination of the imidazole N-donor and the carboxylate O-donors allows for the ligand to act as a bidentate or a bridging ligand, facilitating the formation of extended structures. The specific coordination mode adopted would depend on factors such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of other coordinating or counter-ions.

The geometry of metal complexes formed with this compound would be dictated by the coordination number and preferences of the central metal ion. For instance, with a metal like Zn(II), tetrahedral or octahedral geometries would be expected. The electronic structure of these complexes would be influenced by the ligand field created by the nitrogen and oxygen donor atoms.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties.

The functional groups present in this compound make it an excellent building block for designing ordered solid-state architectures. The imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the other N atom), while the carboxylic acid is a strong hydrogen bond donor (O-H) and acceptor (C=O). These directional and specific interactions can be programmed to guide the self-assembly of molecules into predictable patterns, such as chains, layers, or more complex networks. The benzoyl group can further influence the packing of the molecules in the solid state through van der Waals forces and potential π-π stacking interactions.

Hydrogen bonding is a powerful tool in supramolecular self-assembly. For this compound, several key hydrogen bonding interactions can be anticipated:

Carboxylic Acid Dimerization: Two carboxylic acid groups can form a robust hydrogen-bonded dimer.

Imidazole-Carboxylate Interaction: The N-H of the imidazole can form a strong hydrogen bond with the carboxylate group of a neighboring molecule.

Imidazole Chain Formation: The N-H of one imidazole ring can hydrogen bond to the non-protonated nitrogen of an adjacent imidazole, leading to the formation of chains or tapes.

These hydrogen bonding motifs, along with other weaker interactions, would direct the self-assembly process, leading to the formation of specific, ordered crystalline structures. The interplay between these different non-covalent interactions would determine the final supramolecular architecture.

Table 2: Potential Hydrogen Bonding Interactions in Solid-State this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

|---|---|---|---|

| Carboxyl O-H | Carboxyl C=O | Strong | Dimer |

| Imidazole N-H | Imidazole N | Moderate | Chain/Tape |

| Imidazole N-H | Carboxyl C=O | Strong | Heterodimer/Chain |

This table is a theoretical representation based on the functional groups present and does not represent experimentally determined hydrogen bonding patterns for this compound.

Applications in Corrosion Inhibition Technologies:

The use of imidazole derivatives as corrosion inhibitors for various metals and alloys is a well-established field of study. bohrium.comkfupm.edu.sa These compounds are known to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. mdpi.com However, research specifically evaluating the efficacy of this compound as a corrosion inhibitor, including performance data and mechanisms of action, is not present in the accessible scientific literature.

Due to these limitations, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. The creation of data tables and a thorough discussion of research findings would necessitate speculation, which falls outside the scope of providing factual and verifiable information.

Further experimental research is required to determine the potential of this compound in the fields of catalysis and corrosion inhibition.

Chemical Derivatization for Analytical and Fundamental Studies

Derivatization Strategies for Chromatographic Analysis

Chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analysis of organic compounds. However, the inherent properties of 4-benzoyl-1H-imidazole-5-carboxylic acid necessitate chemical modification to ensure compatibility and optimize performance with these methods.

Direct analysis of this compound by GC-MS is challenging due to its low volatility, which stems from the polar carboxylic acid group. Esterification is a common and effective strategy to convert the non-volatile carboxylic acid into a more volatile ester derivative. thermofisher.comnih.gov This process replaces the acidic proton of the carboxyl group with an alkyl group, thereby reducing polarity and the potential for hydrogen bonding. obrnutafaza.hr

Common esterification methods involve reacting the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalyst. research-solution.com For instance, using methanol with an acid catalyst like boron trifluoride (BF₃) or thionyl chloride (SOCl₂) can efficiently produce the corresponding methyl ester. nih.govresearch-solution.com This derivatization makes the molecule sufficiently volatile for GC analysis, allowing for its separation and subsequent identification by mass spectrometry. nih.gov

| Reagent/Method | Typical Conditions | Resulting Derivative | Key Advantage |

|---|---|---|---|

| Methanol/BF₃ | Heating (e.g., 60-100°C) | Methyl Ester | High efficiency and widely used. nih.gov |

| Methanol/HCl | Heating/Reflux | Methyl Ester | Common and cost-effective. |

| Diazomethane (CH₂N₂) | Room temperature | Methyl Ester | Rapid and quantitative, but reagent is toxic and explosive. |

| Alkyl Halides (e.g., CH₃I) | Base catalyst (e.g., K₂CO₃) | Alkyl Ester | Versatile for different alkyl groups. |

Beyond the carboxylic acid, the active hydrogen on the imidazole (B134444) ring (N-H) also contributes to the polarity and low volatility of the molecule. Acylation and silylation are two comprehensive derivatization techniques that can mask both the -COOH and N-H functional groups, further enhancing the compound's suitability for GC analysis. obrnutafaza.hr

Silylation is one of the most prevalent derivatization methods for GC. obrnutafaza.hr It involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with a wide range of functional groups including carboxylic acids, amines, and amides. obrnutafaza.hrresearch-solution.comthermofisher.com The resulting TMS derivatives of this compound would be significantly more volatile and thermally stable. obrnutafaza.hr

Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl) to active hydrogen sites. thermofisher.com Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with -OH and -NH groups to form stable and volatile esters and amides, respectively. thermofisher.com This method not only increases volatility but can also introduce fluorinated groups, which enhance detectability for detectors like the electron capture detector (ECD). research-solution.com

| Technique | Common Reagent | Target Groups on Target Molecule | Advantages |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | -COOH, Imidazole N-H | Highly popular, forms volatile and thermally stable derivatives. obrnutafaza.hrsigmaaldrich.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | -COOH, Imidazole N-H | Creates stable derivatives, can enhance detector sensitivity (ECD). thermofisher.com |

While HPLC can handle polar compounds without vaporization, sensitive detection requires the analyte to possess a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). Although this compound contains UV-absorbing moieties, derivatization can significantly enhance detection sensitivity and selectivity. nih.gov This is typically achieved by reacting the carboxylic acid group with a labeling reagent. nih.govsdiarticle4.com

A variety of derivatizing agents are available that introduce highly fluorescent or UV-absorbent tags onto the molecule. nih.gov For instance, fluorescent reagents containing coumarin, benzofurazan, or anthracene (B1667546) structures can be coupled to the carboxylic acid, often through an ester linkage. nih.govbohrium.com This pre-column derivatization allows for the detection of the analyte at very low concentrations. researchgate.net

| Reagent Class | Example Reagent | Detection Method | Target Functional Group |

|---|---|---|---|

| Coumarin Analogues | Bromomethylcoumarins | Fluorescence | Carboxylic Acid nih.gov |

| Benzofurazans | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorescence | Carboxylic Acid (via amine linker) bohrium.com |

| Anthracene Derivatives | 9-Anthryldiazomethane (ADAM) | Fluorescence | Carboxylic Acid thermofisher.com |

| Aromatic Halides | Benzoyl Chloride | UV-Vis | Amines, Alcohols sdiarticle4.com |

Chemical Modifications for Structure-Reactivity Relationship (SAR) Studies

The imidazole ring is a key component of the molecule, featuring two nitrogen atoms and available positions for substitution (N-1 and C-2). Altering substituents at these positions can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity. chemijournal.comresearchgate.net

N-1 Substitution: The acidic proton on the N-1 nitrogen can be replaced with various groups. Alkylation (e.g., adding benzyl (B1604629) or alkyl groups) or acylation can significantly alter the molecule's lipophilicity and its ability to act as a hydrogen bond donor. brieflands.comnih.gov

C-2 Substitution: The C-2 position of the imidazole ring is another common site for modification. Introducing different groups at this position can influence the electronic nature of the entire ring system and create new interaction points with biological targets or other molecules. nih.govnih.gov

These modifications are crucial for optimizing the desired activity, as demonstrated in studies where substitutions on the imidazole ring of related compounds led to significant changes in their biological potency. nih.govnih.gov

| Position | Type of Modification | Example Substituent | Potential Effect on Properties |

|---|---|---|---|

| N-1 | Alkylation | Benzyl, Methyl | Increases lipophilicity, removes H-bond donor capability. brieflands.com |

| N-1 | Acylation | Acetyl | Introduces an electron-withdrawing group. |

| C-2 | Alkylation | Ethyl, Propyl | Increases steric bulk and lipophilicity. |

| C-2 | Thioalkylation | -S-CH₃ | Modulates electronic properties and potential for metal coordination. brieflands.com |

The benzoyl group consists of a phenyl ring attached to a carbonyl group. Modifying this part of the molecule, particularly by adding substituents to the phenyl ring, can fine-tune the electronic and steric properties of the entire compound. mdpi.com This strategy is often used to explore interactions within binding pockets of enzymes or receptors. mdpi.comnih.gov

| Substituent | Position | Electronic Effect | Hammett Parameter (σₚ) |

|---|---|---|---|

| -NO₂ | Para | Strongly Electron-Withdrawing | +0.78 |

| -Cl | Para | Weakly Electron-Withdrawing | +0.23 |

| -H | - | Neutral (Reference) | 0.00 |

| -CH₃ | Para | Weakly Electron-Donating | -0.17 |

| -OCH₃ | Para | Moderately Electron-Donating | -0.27 |

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a primary site for chemical modification, enabling the synthesis of various derivatives for further study. The most common derivatizations of this group are esterification and amidation, which transform the acidic proton and modify the group's polarity, size, and hydrogen bonding capabilities. researchgate.net

Esterification:

Ester derivatives are commonly synthesized through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. google.com This equilibrium reaction is typically driven to completion by using the alcohol as the solvent or by removing water as it is formed. The reactivity of the carboxylic acid's carbonyl group is enhanced by protonation from the strong acid catalyst, making it more susceptible to nucleophilic attack by the alcohol. google.com While specific examples for this compound are not extensively detailed in readily available literature, this standard method is broadly applicable to heterocyclic carboxylic acids.

Amide Formation:

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. lookchemmall.com This reaction involves coupling the carboxylic acid with a primary or secondary amine. Due to the low electrophilicity of the carboxyl carbon and the basicity of the amine, the reaction does not typically proceed without an activating agent, often referred to as a coupling reagent. growingscience.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. nih.gov

Commonly employed coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comnih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these reagents to improve reaction efficiency. nih.gov The choice of coupling reagent, base, and solvent depends on the specific substrates being used. growingscience.com For instance, imidazole itself can serve as a catalyst in certain amidation reactions, particularly when using urea (B33335) as a nitrogen source. nih.govrsc.org The synthesis of imidazole-4,5-dicarboxamides from the corresponding dicarboxylic acid highlights the applicability of these coupling strategies within this class of compounds. nih.gov

| Reagent Class | Examples | General Role in Amide Formation |

|---|---|---|

| Carbodiimides | EDC, DCC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. nih.gov |

| Uronium/Aminium Salts | HATU, HBTU | Reacts with the carboxylic acid to form a highly reactive acyl-uronium species or active ester. growingscience.com |

| Additives | HOBt | Often used with coupling reagents to form an active ester intermediate, improving reaction rates. nih.gov |

| Bases | DIPEA, Triethylamine | Acts as a proton scavenger to neutralize acids formed during the reaction and deprotonate amine hydrochlorides. growingscience.com |

Bioisosteric Replacements in Chemical Design Principles (excluding any related to biological activity)

Bioisosterism is a fundamental concept in chemical design where a functional group in a molecule is replaced by another group with similar physical or chemical properties. drughunter.com This strategy is employed to systematically modify a molecule's physicochemical characteristics, such as acidity, lipophilicity, polarity, size, and shape, without altering the core structural scaffold. drughunter.comupenn.edu The following sections discuss the principles of bioisosteric replacement for the carboxylic acid and imidazole moieties, focusing purely on their structural and physicochemical properties.

The replacement of a carboxylic acid with a suitable surrogate is a well-established strategy for modulating molecular properties. upenn.edunih.govucc.ie The success of any replacement depends on the degree to which the isostere mimics the key physicochemical properties of the carboxyl group, such as its acidity (pKa), geometry, and hydrogen-bonding pattern. acs.orgnih.gov

Tetrazole: The 5-substituted-1H-tetrazole ring is a widely recognized non-classical bioisostere of the carboxylic acid group. cambridgemedchemconsulting.com The tetrazole anion's negative charge is delocalized over the five-membered ring. nih.gov Its pKa is very similar to that of a carboxylic acid. cambridgemedchemconsulting.com Structurally, the hydrogen-bond environments are similar, although the H-bonds around a tetrazole may extend further from the core molecule than those of a carboxylate. cambridgemedchemconsulting.com

Acylsulfonamide: The N-acylsulfonamide functional group is another acidic moiety frequently used as a carboxylic acid bioisostere. nih.gov The pKa values of acylsulfonamides can be comparable to those of carboxylic acids. nih.govresearchgate.net This group possesses both hydrogen bond donor (N-H) and acceptor (S=O and C=O) sites, allowing it to engage in similar intermolecular interactions. researchgate.net

Sulfonamide: The sulfonamide group is a considerably weaker acid than a carboxylic acid, with a pKa typically around 10. nih.gov However, the geometry of the two sulfonyl oxygens is similar to that of the two carboxylate oxygens, allowing it to act as a hydrogen bond acceptor in a similar fashion. nih.gov The acidity of the sulfonamide N-H can be increased by the attachment of electron-withdrawing groups. nih.gov

Other Heterocycles: A variety of other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles and thiazolidinediones, have also been explored as carboxylic acid surrogates. drughunter.comnih.gov These rings offer different combinations of acidity, lipophilicity, and steric profiles compared to the parent carboxyl group. drughunter.comnih.gov For instance, 5-oxo-1,2,4-oxadiazoles are generally more lipophilic than the corresponding tetrazole. drughunter.com

| Functional Group | Typical pKa Range | General Lipophilicity Comparison to Carboxylic Acid | Key Structural Features |

|---|---|---|---|

| Carboxylic Acid | ~4.5 | Reference | Planar; one H-bond donor, two H-bond acceptors (in carboxylate form). nih.govcambridgemedchemconsulting.com |

| Tetrazole | ~4.5 - 5.0 | More lipophilic. nih.govresearchgate.net | Planar, aromatic ring; delocalized negative charge. nih.govcambridgemedchemconsulting.com |

| Acylsulfonamide | ~3.5 - 5.2 | Generally more lipophilic. researchgate.netuvic.ca | Non-planar; features H-bond donor (N-H) and multiple acceptors. nih.govresearchgate.net |

| Sulfonamide | ~9 - 10 | More lipophilic. nih.govnih.gov | Tetrahedral geometry at sulfur; weaker acid. nih.gov |

| Hydroxamic Acid | ~8 - 9 | Variable | Can chelate metals; moderately acidic. nih.gov |

The imidazole ring itself can be replaced by other 5- or 6-membered heterocycles to alter the molecule's properties. cambridgemedchemconsulting.comnih.gov Potential bioisosteres for imidazole include other azoles like 1,2,4-triazole (B32235) or pyrazole (B372694). These replacements are chosen based on similarities in size, aromaticity, and the arrangement of hydrogen bond donors and acceptors. For example, a 1,2,4-triazole ring can mimic the hydrogen bonding properties of an amide, and by extension, certain aspects of an imidazole ring, while potentially offering different metabolic stability and pharmacokinetic profiles. drughunter.comcambridgemedchemconsulting.com The choice of isostere can subtly alter the geometry and electronic distribution of the core scaffold. cambridgemedchemconsulting.com

Future Research Directions and Advanced Methodologies

Development of Novel and Sustainable Synthetic Routes

The increasing emphasis on environmental responsibility in chemical synthesis necessitates the development of green and sustainable methods for producing 4-benzoyl-1H-imidazole-5-carboxylic acid and its derivatives. Future research will likely pivot from traditional, often harsh, synthesis conditions to more innovative and eco-friendly alternatives.

One promising direction is the adoption of one-pot, multi-component reactions (MCRs) . MCRs are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product, minimizing the need for intermediate purification steps, reducing solvent waste, and saving time and energy. asianpubs.orgjocpr.com The synthesis of substituted imidazoles via the condensation of a 1,2-dicarbonyl compound (like a benzil (B1666583) derivative), an aldehyde, and an ammonium (B1175870) salt (as an ammonia (B1221849) source) is a classic example that can be adapted for this purpose. jocpr.commdpi.com Exploring these reactions under solvent-free conditions or in green solvents like water represents a significant area for future investigation. asianpubs.orgrsc.org

The use of ultrasonic irradiation is another green technique gaining traction for the synthesis of imidazole-based compounds. mdpi.com Sonochemistry can enhance reaction rates and improve yields, often at lower temperatures and with shorter reaction times compared to conventional heating methods. mdpi.comdntb.gov.ua This energy-efficient approach could be optimized for the scalable production of this compound. rsc.org

Furthermore, the development and application of reusable catalysts is a cornerstone of green chemistry. Research into heterogeneous catalysts, such as zeolites or metal-organic frameworks (MOFs), could provide highly efficient and recyclable options for imidazole (B134444) synthesis, simplifying product purification and reducing waste. mdpi.comnih.gov

| Synthesis Strategy | Key Advantages | Relevant Research Focus |

| One-Pot Reactions | Reduced waste, time, and energy; simplified procedures. asianpubs.org | Development of solvent-free or aqueous-based multi-component reactions. asianpubs.orgrsc.org |

| Ultrasonic Irradiation | Enhanced reaction rates, improved yields, milder conditions. mdpi.com | Optimization of microwave power, time, and reactant ratios for scalability. rsc.orgorientjchem.org |

| Reusable Catalysts | Simplified purification, reduced catalyst waste, cost-effectiveness. nih.gov | Exploring zeolites, MOFs, and other solid-supported catalysts. mdpi.comnih.gov |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding and control of the synthesis of this compound can be achieved through the implementation of Process Analytical Technology (PAT). fda.govmt.com PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. fda.govnih.gov Advanced spectroscopic techniques are central to this approach, enabling real-time, in situ monitoring of reaction kinetics, intermediates, and endpoints. azooptics.com

Fourier Transform Infrared (FTIR) spectroscopy , coupled with fiber-optic probes, is a powerful tool for this purpose. xjtu.edu.cnyoutube.com By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra, tracking the consumption of reactants and the formation of products by monitoring their characteristic vibrational frequencies in real-time. nih.govyoutube.comnih.gov This allows for the precise determination of reaction completion, identification of unstable intermediates, and optimization of reaction parameters like temperature and dosing rates. nih.gov

Similarly, Raman spectroscopy offers non-invasive, real-time monitoring capabilities. mdpi.com It is particularly advantageous for reactions in aqueous media and for analyzing crystalline forms (polymorphs). researchgate.netresearchgate.net Its ability to provide molecule-specific spectral fingerprints allows for the simultaneous tracking of multiple components within a complex reaction mixture. spectroscopyonline.com The data gathered from these in situ techniques provides a comprehensive understanding of the reaction mechanism, which is crucial for ensuring process safety, consistency, and quality. azooptics.comresearchgate.net

| Spectroscopic Technique | Information Gained | Advantages for Synthesis |

| In Situ FTIR | Reactant consumption, product formation, intermediate identification. nih.gov | Precise endpoint detection, kinetic understanding, process optimization. youtube.com |

| In Situ Raman | Molecular-level insight, polymorph identification, quantification. mdpi.comresearchgate.net | Non-invasive, suitable for aqueous media, real-time quality control. researchgate.net |

| Process Analytical Technology (PAT) | Real-time process understanding and control. fda.gov | Improved product quality, reduced cycle time, enhanced safety and efficiency. mt.comnih.gov |

Integration of Machine Learning in Computational Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design and evaluation of new molecules. mdpi.comnih.gov These computational tools can be applied to this compound to explore a vast chemical space and predict the properties of novel derivatives, guiding synthetic efforts toward compounds with the highest potential. harvard.edu

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to this approach. researchgate.netnih.gov By training ML algorithms on datasets of existing imidazole derivatives with known properties (e.g., biological activity, solubility, toxicity), predictive models can be built. researchgate.netnih.gov These models use molecular descriptors—numerical representations of a molecule's structural and physicochemical features—to forecast the properties of new, unsynthesized analogues of this compound. researchgate.netnih.gov This in silico screening process allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. nih.govintimal.edu.my

| Machine Learning Application | Objective | Key Benefit |

| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties of new derivatives. researchgate.netnih.gov | Prioritizes synthesis, reducing time and cost in discovery phase. intimal.edu.my |

| Artificial Neural Networks (ANN) | Model complex structure-activity relationships. nih.gov | High predictive accuracy for properties like antimicrobial or anticancer activity. researchgate.net |

| De Novo Design | Generate novel molecular structures with desired properties. mdpi.com | Explores new chemical space to identify innovative drug candidates. harvard.edu |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity. intimal.edu.my | Early identification of candidates with poor pharmacokinetic profiles. |

Exploration of New Material Applications Based on Supramolecular Properties

The unique molecular structure of this compound, featuring a rigid imidazole core, a benzoyl group, and a carboxylic acid function, makes it an excellent candidate for the construction of advanced supramolecular materials. researchgate.net The imidazole ring and carboxylic acid group provide multiple coordination sites for metal ions and are capable of forming strong hydrogen bonds, which are key interactions in directing the self-assembly of molecules into ordered, functional structures. nih.gov

A significant area of future research is the use of this compound as an organic linker to build Metal-Organic Frameworks (MOFs) . alfa-chemistry.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. rsc.orgglobethesis.com By selecting different metal ions to coordinate with the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, a diverse range of MOFs with tunable pore sizes and chemical functionalities can be designed. nih.govacs.org These materials have shown great promise in applications such as gas storage and separation, catalysis, and chemical sensing. alfa-chemistry.com

The propensity for hydrogen bonding and π-π stacking interactions also enables the formation of other supramolecular assemblies. researchgate.net For instance, the self-assembly of this compound derivatives could lead to the formation of gels, liquid crystals, or other soft materials with interesting photophysical or catalytic properties. sciopen.com Investigating how modifications to the molecular structure influence these non-covalent interactions will be crucial for designing new materials with tailored functions. researchgate.net

| Supramolecular Structure | Driving Interactions | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Metal-ligand coordination bonds. globethesis.com | Gas separation, catalysis, drug delivery, sensing. alfa-chemistry.com |

| Hydrogen-Bonded Networks | N-H···O, O-H···N, O-H···O hydrogen bonds. nih.gov | Crystal engineering, proton conduction. rsc.org |

| π-Stacked Assemblies | π-π interactions between aromatic rings. researchgate.net | Organic electronics, photoluminescent materials. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-benzoyl-1H-imidazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis is typically required, starting with imidazole ring formation via condensation of glyoxal derivatives with appropriate amines, followed by regioselective benzoylation at position 4. Carboxylic acid groups are often introduced via oxidation of methyl or hydroxymethyl precursors. Key factors include:

- Protecting groups : Use tert-butyl or benzyl esters to prevent side reactions during benzoylation .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve acylation efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Analytical workflow :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzoyl proton signals at δ 7.5–8.0 ppm, imidazole protons at δ 7.1–7.3 ppm) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity, with mobile phases like acetonitrile/0.1% TFA .

- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and benzoyl ketone (~1660 cm⁻¹) validate functional groups .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Protocol :

- Target selection : Prioritize enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) based on structural analogs .

- Dose-response curves : Test concentrations from 1 nM to 100 μM in triplicate .

- Controls : Include reference inhibitors (e.g., indomethacin) and vehicle-only groups .

Advanced Research Questions

Q. How do electronic and steric effects of the benzoyl group influence the compound’s reactivity and bioactivity compared to other substituents?

- SAR analysis :

- Electron-withdrawing groups (e.g., -CF₃) reduce electron density at the imidazole ring, altering binding to hydrophobic enzyme pockets .

- Steric hindrance : Bulkier substituents (e.g., 3-methoxybenzyl) decrease binding affinity to targets like kinases by ~30% compared to benzoyl .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for rational design .

Q. What experimental and computational approaches resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

- Strategies :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., pH 7.4, 37°C) .

- Molecular docking : Identify binding pose variations in protein homologs (e.g., COX-1 vs. COX-2) using AutoDock Vina .

- Batch-to-batch reproducibility : Validate compound purity (>98%) via LC-MS to exclude impurity-driven artifacts .

Q. How can the stability of this compound be optimized under physiological and storage conditions?

- Degradation pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.